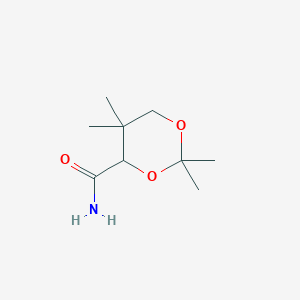![molecular formula C12H16N2O4 B12575948 Benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy- CAS No. 501678-20-2](/img/structure/B12575948.png)
Benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy- is a complex organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a benzoic acid core substituted with a butylamino group and a hydroxy group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy- typically involves the condensation of benzoic acid derivatives with butylamine. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of ultrasonic irradiation and green catalysts ensures efficient and sustainable production. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy- undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the acyl group with nucleophiles, leading to the formation of amides, esters, and anhydrides.
Oxidation and Reduction: The compound can undergo oxidation to form quinones and reduction to form hydroquinones.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids into acid chlorides.
Alcohols: Used in Fischer esterification reactions to form esters.
Strong Acids (HCl, H2SO4): Used to enhance the reactivity of the carboxylic acid group.
Major Products Formed
Amides: Formed through nucleophilic acyl substitution with amines.
Esters: Formed through esterification with alcohols.
Anhydrides: Formed through the condensation of two carboxylic acid molecules.
Scientific Research Applications
Benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress in cells.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit their growth.
Comparison with Similar Compounds
Benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy- can be compared with other similar compounds, such as:
Para-Aminobenzoic Acid (PABA): Both compounds have an amino group attached to the aromatic ring, but PABA lacks the butylamino and hydroxy substitutions.
4-(Butylamino)benzoic Acid: This compound is similar but lacks the hydroxy group, making it less versatile in certain reactions.
The uniqueness of benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
501678-20-2 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-(butylcarbamoylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-2-3-6-13-12(18)14-8-4-5-10(15)9(7-8)11(16)17/h4-5,7,15H,2-3,6H2,1H3,(H,16,17)(H2,13,14,18) |
InChI Key |
RWKWKMQNLHLVPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


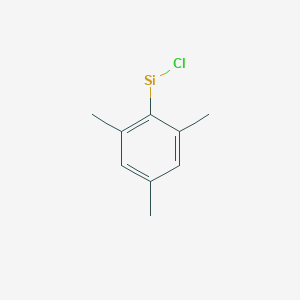
![4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine](/img/structure/B12575899.png)
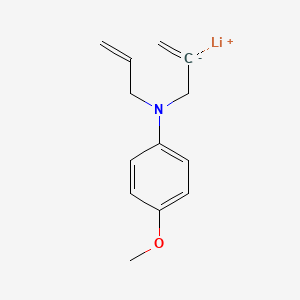
![N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide](/img/structure/B12575908.png)
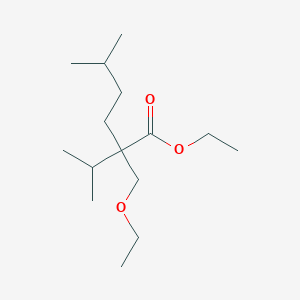
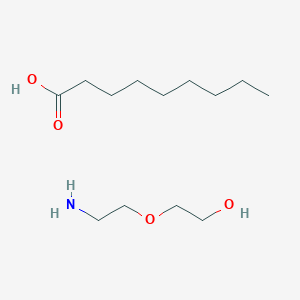
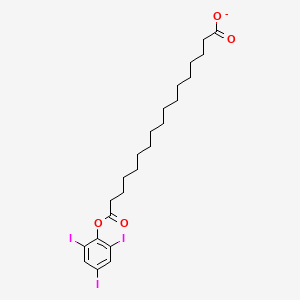
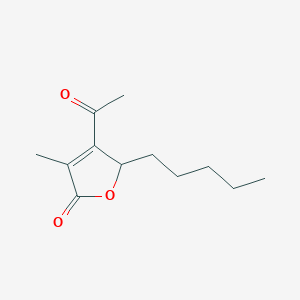
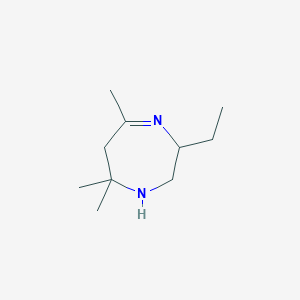
![2-{[5-(2-Furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B12575932.png)
![(2S)-2-Acetamido-5-[(9H-fluoren-9-yl)methoxy]-5-oxopentanoate](/img/structure/B12575933.png)
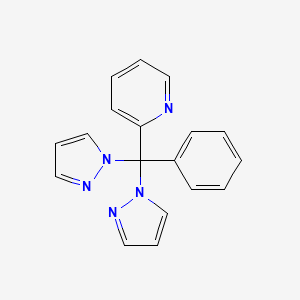
![Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575946.png)
